molecular formula C6H8N2O2 B14149895 (Pyrimidin-1(2H)-yl)acetic acid CAS No. 4425-48-3

(Pyrimidin-1(2H)-yl)acetic acid

Cat. No.: B14149895
CAS No.: 4425-48-3
M. Wt: 140.14 g/mol
InChI Key: FHARGMSSJPHLMO-UHFFFAOYSA-N
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Description

(Pyrimidin-1(2H)-yl)acetic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by a pyrimidine ring attached to an acetic acid moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyrimidin-1(2H)-yl)acetic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrimidin-2(1H)-ones can be realized through a green and simple ‘one-pot’ electrochemical off–on approach without any catalyst, oxidant, or toxic reagent . This method yields the desired products in moderate to good yields after a stepwise reaction.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal Lewis acid catalysts, such as hafnium triflate, has been identified as highly potent for the synthesis of substituted pyrimidinones under solvent-free conditions . This method enhances the reaction rate and avoids the formation of undesired byproducts.

Chemical Reactions Analysis

Types of Reactions

(Pyrimidin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway. For example, the Biginelli reaction, which involves the acid-catalyzed one-pot condensation of aldehyde, β-ketoester, and urea, is a prominent method for synthesizing pyrimidinones .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinones and other derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Pyrimidin-1(2H)-yl)acetic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Pyrimidin-1(2H)-yl)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and potential therapeutic properties make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

4425-48-3

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-(2H-pyrimidin-1-yl)acetic acid

InChI

InChI=1S/C6H8N2O2/c9-6(10)4-8-3-1-2-7-5-8/h1-3H,4-5H2,(H,9,10)

InChI Key

FHARGMSSJPHLMO-UHFFFAOYSA-N

Canonical SMILES

C1N=CC=CN1CC(=O)O

Origin of Product

United States

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